

Technical Monograph: 3-(1-Piperidinylmethyl)morpholine 2HCl[1]

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Compound of Interest

Compound Name: 3-(1-Piperidinylmethyl)-morpholine
2HCl

Cat. No.: B12102014

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Executive Summary

3-(1-Piperidinylmethyl)morpholine Dihydrochloride is a bicyclic diamine scaffold featuring a morpholine ring substituted at the C3 position with a piperidinyl-methyl moiety.[1] This compound serves as a critical intermediate in the synthesis of CNS-active agents, particularly ligands for sigma receptors and specific G-protein coupled receptors (GPCRs).[1] Its unique structural geometry—combining a secondary amine (morpholine) and a tertiary amine (piperidine) linked by a methylene bridge—offers versatile handles for further functionalization and salt formation.[2]

Chemical Identity & Structural Analysis[2][3][4][5][6] Nomenclature and Identifiers[1][2][6]

- IUPAC Name: 3-(Piperidin-1-ylmethyl)morpholine dihydrochloride
- Common Name: 3-Piperidinomethylmorpholine 2HCl[1]
- Molecular Formula: C₁₀H₂₀N₂O[1][2] · 2HCl

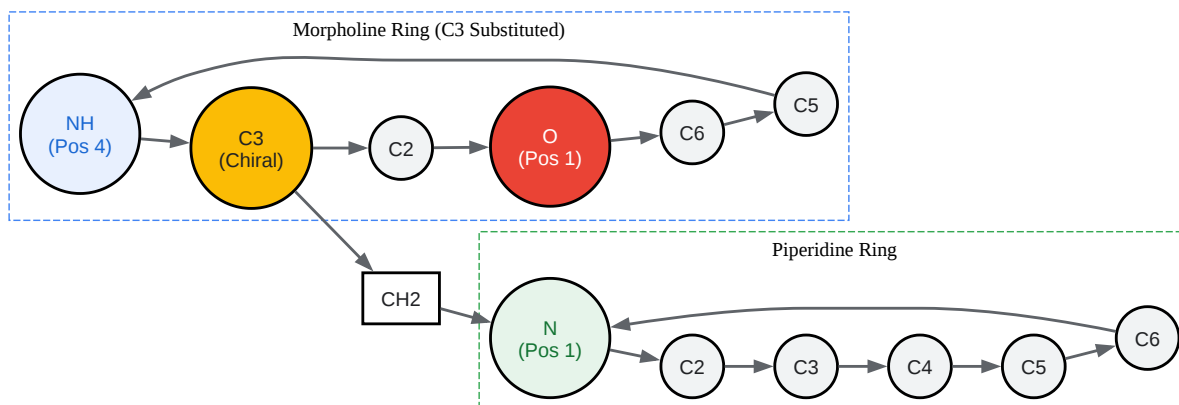
- Molecular Weight: 257.20 g/mol (Salt); 184.28 g/mol (Free Base)[1][2]
- CAS Number: Not widely listed as a commodity chemical; typically synthesized de novo or custom manufactured.[2] (Analogous free base structures often fall under generic morpholine derivative classifications).[2]

Structural Architecture

The molecule consists of two saturated heterocycles connected by a single methylene carbon.
[2]

- Core A (Morpholine): Contains a secondary amine at position 4 and an ether oxygen at position 1.[2] The C3 substitution introduces a chiral center (R or S), making the compound enantiomeric.[2]
- Core B (Piperidine): Attached via its nitrogen atom (N1) to the methylene linker, acting as a tertiary amine.[2]
- Linker: A methylene (-CH₂-) bridge connecting C3 of morpholine to N1 of piperidine.[1]

Stereochemical Note: The C3 position of the morpholine ring is chiral.[2] Unless specified as an enantiopure grade (e.g., derived from L-Serine), the material is typically supplied as a racemate.[2]



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Figure 1: Connectivity of 3-(1-piperidinylmethyl)morpholine showing the C3-Linker-N1 topology.
[1][3]

Physicochemical Properties[2][5][7][8][9][10][11][12] [13]

Property	Value / Characteristic	Note
Physical State	White to off-white crystalline solid	Hygroscopic due to HCl salt form.[1]
Melting Point	> 200°C (Decomposition)	Typical for diamine dihydrochlorides.[2]
Solubility	High in Water, Methanol, DMSO	Insoluble in non-polar solvents (Hexane, Et ₂ O).[2]
pKa (Calc.)	pKa ₁ ≈ 8.4 (Morpholine NH)pKa ₂ ≈ 10.8 (Piperidine N)	Piperidine nitrogen is more basic.[2]
Hygroscopicity	High	Store under inert atmosphere (Argon/N ₂).[2]
pH (1% aq.)	Acidic (~3.0 - 4.[1]0)	Due to hydrolysis of the 2HCl salt.[2]

Synthetic Pathways[2][7]

The synthesis of 3-substituted morpholines is more challenging than 2-substituted analogs.[1]

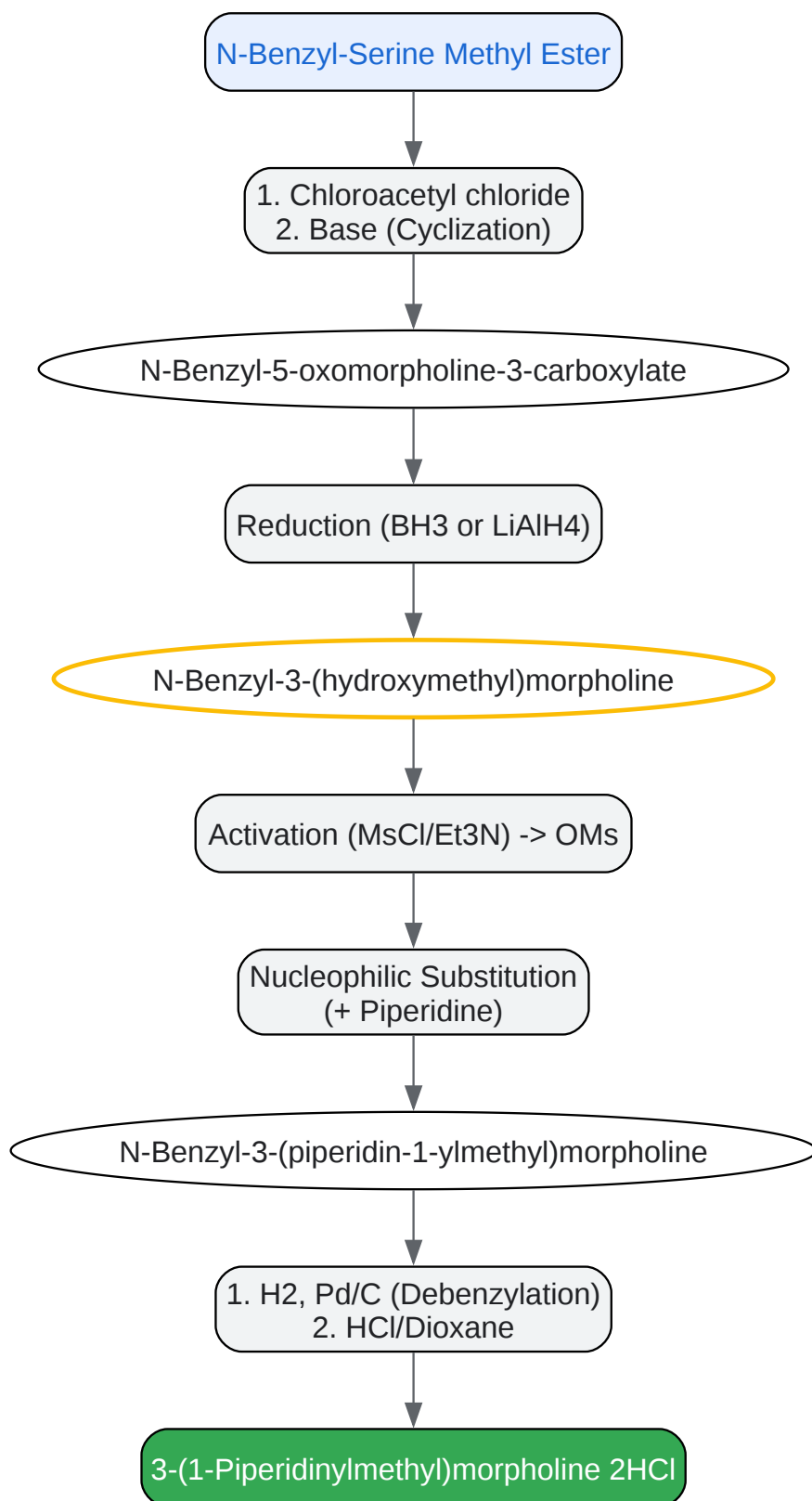
The most robust route utilizes Serine (or its derivatives) to establish the chiral center at C3, followed by cyclization and functionalization.[2]

The "Serine Route" (Stereoselective)

This pathway allows for the production of enantiopure (R) or (S) isomers.[2]

- Starting Material: N-Benzyl-Serine Methyl Ester.[1]
- Cyclization: Reaction with chloroacetyl chloride followed by base-induced cyclization yields the Morpholin-3-one intermediate.[1]
- Reduction: Reduction of the amide carbonyl (using BH₃·THF or LiAlH₄) yields N-Benzyl-3-(hydroxymethyl)morpholine.[1]
- Activation: Conversion of the hydroxyl group to a leaving group (Mesylate or Chloride).[2]

- Substitution: Nucleophilic attack by Piperidine displaces the leaving group.[2]
- Deprotection & Salt Formation: Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group, followed by treatment with HCl/Dioxane.[2]



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Figure 2: Step-wise synthesis from Serine precursors to the final dihydrochloride salt.

Alternative Industrial Route (Racemic)

For non-chiral applications, the Epichlorohydrin route is often used:

- Reaction of 1,3-dichloropropanol with aminoacetaldehyde acetal derivatives.[2]
- Cyclization under acidic conditions to form the morpholine core.[2]
- Attachment of the piperidine moiety via reductive amination of a 3-formylmorpholine intermediate.[2]

Reactivity Profile & Handling

Nucleophilicity & Selectivity

The molecule possesses two nitrogen centers with distinct reactivity:[1][2]

- Piperidine Nitrogen (Tertiary): Sterically hindered and already fully alkylated.[2] It acts as a basic center but is chemically inert to acylation/alkylation under standard conditions.[2]
- Morpholine Nitrogen (Secondary): This is the primary reactive site.[2] It readily undergoes:
 - Acylation: With acid chlorides or anhydrides to form amides.[2]
 - Alkylation: With alkyl halides (S_N2) or aldehydes (Reductive Amination).[2]
 - Sulfonylation: With sulfonyl chlorides to form sulfonamides.[2]

Stability

- Thermal: Stable up to ~150°C in solid form.[2]
- Hydrolytic: The morpholine ether linkage is stable to aqueous acid and base.[2]
- Oxidation: Susceptible to N-oxidation at the tertiary piperidine nitrogen if treated with peracids (e.g., mCPBA), forming N-oxides.[1]

Safety & Toxicology (E-E-A-T)

- Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]

- Handling: The 2HCl salt is a fine powder that can be dusty.[2] Use a fume hood.[2]
- Incompatibility: Strong oxidizing agents.[2] Reacts violently with acid chlorides if not neutralized (releases HCl gas).[2]
- Storage: Desiccate at 2-8°C. The salt is hygroscopic; moisture absorption leads to "clumping" and difficulty in stoichiometry calculations.[1][2]

Experimental Protocol: Free Base Liberation

To use the compound in nucleophilic substitutions, the free base must be generated in situ.[2]

- Dissolution: Suspend 1.0 eq of 3-(1-Piperidinylmethyl)morpholine 2HCl in dry Dichloromethane (DCM) or Acetonitrile (MeCN).
- Neutralization: Add 2.2 eq of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[2]
- Observation: The suspension will clear as the organic-soluble free base is formed and the amine hydrochloride salt (DIPEA[2]·HCl) remains in solution or precipitates (depending on solvent).[2]
- Usage: Add the electrophile (e.g., Alkyl Halide) directly to this mixture.[2]

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